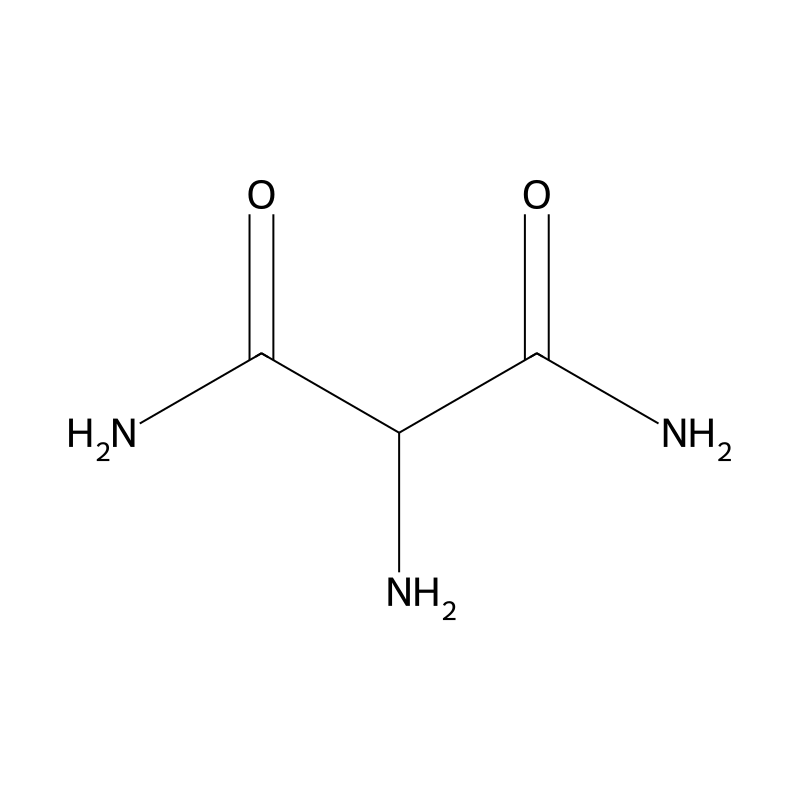2-Aminopropanediamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential as a Pharmaceutical Intermediate
Some suppliers advertise 2-Aminopropanediamide hydrochloride, a salt form of the molecule, as a high-purity compound valuable for research and development in the pharmaceutical industry [, ]. Its chemical properties suggest potential usefulness in synthesizing pharmaceutical intermediates and other organic compounds, but its specific applications in drug development are not documented in openly available sources [, ].
Study of Molecular Properties
Scientific literature includes some research on the physical and spectroscopic properties of 2-Aminopropanamide. For instance, a study published in 1990 details the use of microwave spectroscopy to analyze the molecular structure of 2-Aminopropanamide []. This type of research helps scientists understand the fundamental properties of molecules.
2-Aminopropanediamide, also known as 2-aminopropane-1,2-diamine, is an organic compound that features two amine functional groups and is classified as a diamide. Its molecular formula is C₃H₈N₂O, and it contains both primary amine groups. The structure consists of a propanediamide backbone where the amine groups are positioned on the first and second carbon atoms, contributing to its unique reactivity and biological properties.
- Formation of Amides: It can react with carboxylic acids or acyl chlorides to form amides through a condensation reaction, releasing water as a byproduct .
- Hydrolysis: Under acidic or basic conditions, 2-aminopropanediamide can hydrolyze to yield corresponding carboxylic acids and ammonia .
- Alkylation: The amine groups can undergo alkylation reactions with alkyl halides, leading to quaternary ammonium salts .
Research indicates that 2-aminopropanediamide exhibits potential biological activities, particularly in the context of anticancer properties. It has been studied for its ability to inhibit certain cancer cell lines, suggesting a mechanism involving interaction with specific cellular targets such as receptors involved in cell proliferation . Additionally, its structure allows it to participate in biological processes similar to amino acids, making it relevant in biochemical pathways.
The synthesis of 2-aminopropanediamide can be achieved through several methods:
- Direct Amidation: Reacting dicarboxylic acids with amines in the presence of Lewis acid catalysts like niobium pentoxide (Nb₂O₅) has shown high yields for diamide synthesis .
- Hydrolysis of Nitriles: Another method involves the hydrolysis of corresponding nitriles under acidic or basic conditions to yield the diamide.
- Reduction of Amides: Reduction of suitable amides using reducing agents can also produce 2-aminopropanediamide .
2-Aminopropanediamide has various applications across different fields:
- Pharmaceuticals: Its potential anticancer activity makes it a candidate for drug development.
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Biochemistry: Due to its structural similarity to amino acids, it can be utilized in peptide synthesis and protein engineering.
Studies exploring the interactions of 2-aminopropanediamide with biological macromolecules have highlighted its binding affinity to enzymes and receptors involved in metabolic pathways. Molecular docking studies suggest that it can effectively bind to targets such as the human epidermal growth factor receptor (HER2), indicating its potential utility in therapeutic applications against cancer .
Several compounds share structural similarities with 2-aminopropanediamide. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethylenediamine | Contains two amine groups | Used extensively in chelation therapy |
| Propylene diamine | Similar backbone but different substituents | Often used in polymer chemistry |
| 1,3-Diaminopropane | Contains amines on opposite ends | Exhibits different reactivity patterns |
| 2-Aminobutane | A four-carbon chain with an amine group | Potential applications in pharmaceuticals |
Each of these compounds has distinct reactivities and applications based on their structural variations, which highlights the uniqueness of 2-aminopropanediamide within this class.
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








